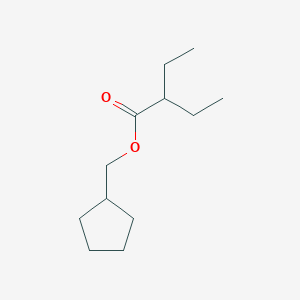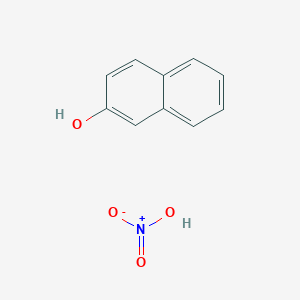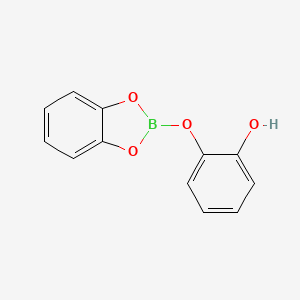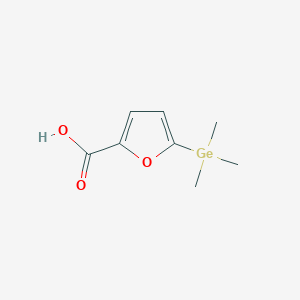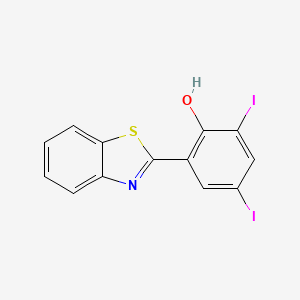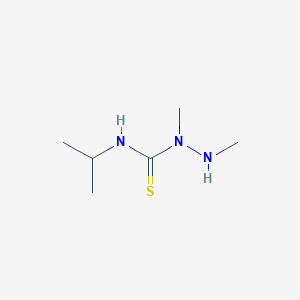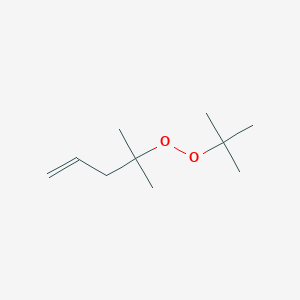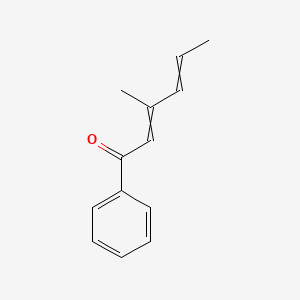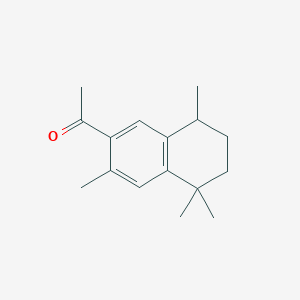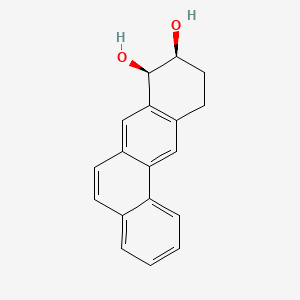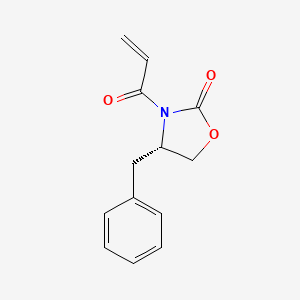
(S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzyl and prop-2-enoyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced through an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the prop-2-enoyl group to a propyl group.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde or benzoic acid, while reduction of the prop-2-enoyl group could yield a propyl-substituted oxazolidinone.
Scientific Research Applications
(S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound’s reactivity makes it a valuable building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies of enzyme inhibition and protein-ligand interactions due to its structural features.
Industrial Applications: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The benzyl and prop-2-enoyl groups can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-{[2-(prop-2-enoyl)phenyl]amino}propanoate
- (2S)-2-({1-[(2E)-3-[2,3-dichloro-4-(cyclopropylmethoxy)phenyl]prop-2-enoyl]amino}propanoate
- Dodecyl (1R,3S,4S,5S)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylate
Uniqueness
(S)-4-Benzyl-3-(prop-2-enoyl)-1,3-oxazolidin-2-one is unique due to the presence of both benzyl and prop-2-enoyl groups, which provide specific reactivity and binding properties
Properties
CAS No. |
90719-27-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 |
InChI Key |
BXTTZHBXACXDLV-NSHDSACASA-N |
Isomeric SMILES |
C=CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
C=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
